molecular formula C13H18BrNO B1328418 5-Bromo-2-(cyclohexylmethoxy)phenylamine CAS No. 946664-78-4

5-Bromo-2-(cyclohexylmethoxy)phenylamine

Cat. No. B1328418
CAS RN: 946664-78-4
M. Wt: 284.19 g/mol
InChI Key: AYACYMKRWGZHGL-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclohexylmethoxy)phenylamine, also known as 5-Bromo-2-cyclohexylmethoxybenzene, is an aromatic amine compound with a wide range of applications in research and laboratory experiments. It is a colorless, crystalline solid that is soluble in organic solvents, and is synthesized from the reaction of cyclohexylmethanol and bromobenzene. This compound has been studied extensively for its biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

1. Potential Metabolic Pathways in Rats

A study on the metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats identified various metabolites, suggesting multiple metabolic pathways. These findings provide insights into the metabolic fate of similar brominated phenethylamines, including 5-Bromo-2-(cyclohexylmethoxy)phenylamine (Kanamori et al., 2002).

2. Synthesis of Pyrimidine Derivatives and Antimicrobial Activity

Research on the synthesis of novel pyrimidine derivatives using compounds similar to this compound was carried out. The synthesized derivatives exhibited potential antimicrobial activity, highlighting the application of such compounds in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).

3. Antiviral Activity in Pyrimidine Derivatives

Another study explored the synthesis of pyrimidine derivatives, including those with a structure related to this compound. These compounds demonstrated antiviral activity, particularly against retroviruses, suggesting their potential use in antiviral therapeutics (Hocková et al., 2003).

4. Role in Synthesis of Complex Organic Compounds

The compound has been explored as a precursor in the synthesis of complex organic compounds, such as triazolylmethyl-pyrimidines and other heterocyclic structures. This showcases its utility in organic synthesis and the creation of novel chemical entities (Aquino et al., 2017).

5. Applications in Drug Synthesis

The related compound 5-bromo-3-(trifluoromethyl)phenylamine was used in the synthesis of nilotinib, an anticancer drug. This indicates that this compound could have potential applications in the synthesis of pharmaceutical drugs (Wang, 2009).

6. Utility in Electrophysiological Studies

Compounds structurally related to this compound have been used in electrophysiological studies to understand receptor-mediated responses in the brain, indicating its potential application in neuroscience research (Corradetti et al., 2005).

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclohexylmethoxy)phenylamine is not specified in the search results. As a biochemical used in proteomics research , it may interact with various proteins, but the specifics would depend on the context of the research.

properties

IUPAC Name

5-bromo-2-(cyclohexylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYACYMKRWGZHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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